molecular formula C10H22O B14481576 2,4,6-Trimethylheptan-2-ol CAS No. 66256-47-1

2,4,6-Trimethylheptan-2-ol

Cat. No.: B14481576
CAS No.: 66256-47-1
M. Wt: 158.28 g/mol
InChI Key: VUZHXHGZVRACMM-UHFFFAOYSA-N
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Description

2,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to a heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylheptan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-heptanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,4,6-trimethylheptan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4,6-trimethylheptan-2-one, using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 2,4,6-Trimethylheptan-2-one.

    Reduction: 2,4,6-Trimethylheptane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,6-Trimethylheptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylheptan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular membranes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and membrane fluidity.

Comparison with Similar Compounds

2,4,6-Trimethylheptan-2-ol can be compared with other similar compounds, such as:

    2,4,6-Trimethylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

    2,4,6-Trimethylheptan-2-one: The corresponding ketone, which differs by the presence of a carbonyl group instead of a hydroxyl group.

    2,4,6-Trimethylheptanoic acid: An acid derivative with a carboxyl group.

These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and physical properties. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions and provides unique solubility and polarity characteristics.

Properties

CAS No.

66256-47-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4,6-trimethylheptan-2-ol

InChI

InChI=1S/C10H22O/c1-8(2)6-9(3)7-10(4,5)11/h8-9,11H,6-7H2,1-5H3

InChI Key

VUZHXHGZVRACMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)(C)O

Origin of Product

United States

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